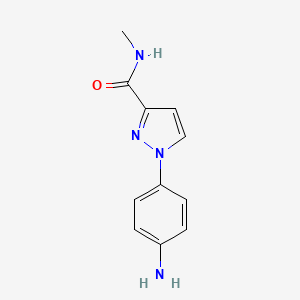
1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide
描述
1-(4-aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Studies have indicated that the compound may act through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : The compound may bind to various receptors, including trace amine-associated receptors (TAARs), which are implicated in neurotransmission and mood regulation.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, a study reported that treatment with this compound resulted in significant reductions in cell viability in various cancer models, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it exhibited a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Studies have reported effective inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer activity of this compound against human cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a strong potential for development into a therapeutic agent for cancer treatment.
Study 2: Anti-inflammatory Efficacy
In another study focusing on anti-inflammatory effects, the compound was administered in a carrageenan-induced edema model. The results showed a significant decrease in paw swelling compared to the control group, highlighting its potential use in managing inflammatory conditions.
属性
IUPAC Name |
1-(4-aminophenyl)-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-13-11(16)10-6-7-15(14-10)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCTMQEJMCPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















